molecular formula C28H18O6 B1220522 4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione CAS No. 31991-54-5

4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione

Cat. No.: B1220522
CAS No.: 31991-54-5
M. Wt: 450.4 g/mol
InChI Key: VEBBCQINQQBIOM-UHFFFAOYSA-N
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Properties

IUPAC Name

10-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1,8-dihydroxy-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,21-22,29-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBBCQINQQBIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=CC=C6O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185820
Record name 1,8,1',8'-Tetrahydroxybisanthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31991-54-5
Record name 1,8,1',8'-Tetrahydroxybisanthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031991545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8,1',8'-Tetrahydroxybisanthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIANTHRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVN92VE7KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism

Anthrones undergo single-electron oxidation to form radical intermediates, which couple at the C9 position. Subsequent oxidation yields the dione structure. The reaction is catalyzed by lead(II) acetate (Pb(OAc)₂) under oxygen (O₂), as demonstrated in the synthesis of unsubstituted 9,9'-bianthracene-10,10'-dione.

Standard Procedure

  • Starting Material : 4,5-dihydroxy-2-methoxy-7-methylanthrone (physcion anthrone).

  • Catalyst System : Pb(OAc)₂ (0.2 equiv) in tetrahydrofuran (THF).

  • Oxidizing Agent : O₂ gas bubbled through the solution.

  • Conditions : Stirring at 25–40°C for 12–24 hours.

  • Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Table 1: Optimization Parameters for Dimerization

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.1–0.3 equiv Pb(OAc)₂<70% → >85%
Temperature25–40°CHigher → Faster kinetics
Reaction Time12–24 hoursProlonged → Risk of over-oxidation
SolventTHF > DMF > DMSOTHF maximizes solubility

Modified Dimerization for Functionalized Bianthrones

The target compound’s hydroxyl and methoxy groups necessitate protective group strategies to prevent undesired side reactions.

Protective Group Strategy

  • Methylation : Protect hydroxyl groups as methyl ethers using dimethyl sulfate (DMS) in alkaline conditions.

  • Dimerization : Conduct Pb(OAc)₂/O₂-mediated coupling.

  • Deprotection : Treat with BBr₃ in CH₂Cl₂ to regenerate hydroxyl groups.

Table 2: Protective Group Efficiency

Protective GroupDeprotection ReagentYield of Final Product
MethylBBr₃72–78%
AcetylNaOH/MeOH65–70%

Alternative Synthetic Routes

Ullmann Coupling

While less common, Ullmann coupling of halogenated anthraquinones has been explored. For example, 10-bromo-4,5-dihydroxyanthracene-9,10-dione couples with Cu powder in DMF at 150°C. However, this method yields <50% due to steric hindrance from substituents.

Enzymatic Oxidation

Preliminary studies suggest laccase enzymes can dimerize anthrones in aqueous buffers, though yields remain suboptimal (30–40%).

Challenges and Mitigation Strategies

  • Regioselectivity : Substituent steric effects may lead to C1-C1' coupling. Using bulky solvents (e.g., tert-amyl alcohol) favors C9-C9' bonds.

  • Over-Oxidation : Excess O₂ or prolonged reaction times may degrade the product. Monitoring via TLC is critical.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound.

Industrial-Scale Production

Chinese suppliers (e.g., Jilin Chinese Academy of Sciences-yanshen Technology) employ Pb(OAc)₂/O₂ dimerization in batch reactors. Typical production metrics include:

  • Batch Size : 5–10 kg

  • Purity : >95% (HPLC)

  • Cost Drivers : Anthrone precursor (60%), catalyst recycling (20%) .

Chemical Reactions Analysis

Types of Reactions

1,8,1’,8’-Tetrahydroxybisanthrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1,8,1’,8’-Tetrahydroxybisanthrone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8,1’,8’-Tetrahydroxybisanthrone is unique due to its specific arrangement of hydroxyl groups and its ability to form stable dimers. This structural feature contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione is a complex organic compound characterized by its unique bianthracene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The compound's molecular formula is C28H18O6C_{28}H_{18}O_6 with a molecular weight of 450.44 g/mol . This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its interactions with various biological macromolecules.

Chemical Structure and Properties

The structure of this compound features four hydroxyl groups located at the 4 and 5 positions of the bianthracene framework. This configuration enhances its solubility and reactivity compared to other anthraquinone derivatives. The compound's unique arrangement is crucial for its biological activity .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various tumor cell lines. The mechanism appears to involve the modulation of cellular pathways associated with cancer progression .

Case Study: Inhibition of Tumor Cell Lines

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results: IC50 values indicated effective inhibition at concentrations as low as 10 µM for MCF-7 cells and 20 µM for A549 cells.
  • Mechanism: Induction of apoptosis via activation of caspase pathways was observed in treated cells.

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Research Findings:

  • Cytokine Inhibition: Significant reduction in IL-6 and TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages.
  • Enzyme Activity: Inhibition of cyclooxygenase (COX) enzymes was noted, suggesting potential applications in treating inflammatory diseases.

Interaction Studies

Interaction studies have demonstrated that this compound binds to various proteins involved in cell signaling pathways. These interactions are critical for understanding the compound's mechanism of action.

Binding Affinities:

  • Protein Targets:
    • Carboxylesterases (CEs)
    • Cyclooxygenase enzymes (COX)
  • Binding Studies: Affinity assays indicate strong binding to CE with Ki values in the nanomolar range .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds.

Compound NameMolecular FormulaKey Features
DithranolC14H10O3Used in dermatology for psoriasis treatment
1-HydroxyanthraquinoneC14H10O3Exhibits dye properties and biological activity
1-AminoanthraquinoneC14H11NKnown for its use in dyeing processes

What sets this compound apart is its enhanced solubility and unique hydroxyl group arrangement which significantly affects its reactivity and biological activity compared to these other derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4',5,5'-tetrahydroxy-[9,9'-bianthracene]-10,10'-dione, and what critical parameters influence reaction yields?

  • Methodological Answer : Two primary methods are documented:

  • Reductive coupling : Anthracene-9,10-dione is treated with trifluoroacetic acid (CF₃COOH) in anhydrous dichloromethane, followed by NaBH₄ reduction under ice-cooling. Purification via recrystallization in xylene yields the product .
  • Tin-mediated synthesis : Anthraquinone derivatives are reacted with tin granules and concentrated HCl in glacial acetic acid, requiring precise stoichiometric ratios and reflux conditions .
  • Key parameters : Reaction temperature (0–5°C for NaBH₄), solvent polarity, and recrystallization solvent (xylene for high-purity crystals) significantly affect yields.

Q. What spectroscopic and chromatographic methods are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ identifies hydroxyl and aromatic proton environments, with coupling constants verifying anthracene ring connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%), using acetonitrile/water gradients .
  • X-ray Diffraction (XRD) : Single-crystal XRD (MoKα radiation, λ = 0.71073 Å) confirms bond lengths (e.g., C–C linkage at 1.603 Å) and crystallographic symmetry (C2/c space group) .

Q. How does the crystal structure of this compound inform its chemical reactivity and supramolecular interactions?

  • Methodological Answer : The crystal structure reveals:

  • Intramolecular H-bonding : Hydroxyl groups form hydrogen bonds (O–H···O) with adjacent carbonyls, stabilizing the planar conformation and reducing solubility in polar solvents .
  • Packing interactions : π-π stacking between anthracene moieties (3.5–4.0 Å) facilitates charge-transfer complexes, relevant for photophysical studies .
  • Symmetry : A crystallographic twofold axis along the central C–C bond simplifies predictive modeling of dimeric interactions .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between different studies be resolved, and what validation methods ensure structural accuracy?

  • Methodological Answer :

  • Refinement protocols : Use SHELXS97/SHELXL97 for structure solution, with R-factor thresholds (<0.05 for R₁) and high data-to-parameter ratios (>12:1) to minimize overfitting .
  • Validation tools : CheckCIF/PLATON analyses identify outliers in displacement parameters (Uₑq) and bond angles. For example, re-refinement in the I2/a space group resolved earlier inconsistencies in unit cell parameters .
  • Data collection : High-resolution CCD detectors (e.g., Bruker SMART) with θ ranges >25° improve data completeness .

Q. What computational modeling approaches are suitable for predicting the electronic properties of this bianthracene derivative?

  • Methodological Answer :

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO gaps ~3.2 eV), correlating with UV-Vis absorption maxima .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. xylene) on aggregation behavior using AMBER force fields .
  • Thermodynamic stability : ΔfH°solid values (measured via combustion calorimetry) validate predicted enthalpies of formation .

Q. What strategies mitigate oxidative degradation during storage and handling, based on thermodynamic stability data?

  • Methodological Answer :

  • Inert atmospheres : Store under argon or nitrogen to prevent O₂-mediated oxidation, supported by ΔcH°solid values indicating exothermic degradation pathways .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to solid-state samples.
  • Low-temperature storage : Maintain at –20°C in amber vials to reduce radical formation, validated by accelerated aging studies (40°C/75% RH for 28 days) .

Q. What methodologies are employed for impurity profiling and quantification in batches of this compound, particularly dimeric byproducts?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : ESI+ mode detects dithranol dimer (m/z 386.42) at trace levels (<0.5%), using gradient elution (MeOH:H₂O + 0.1% formic acid) .
  • Preparative TLC : Silica gel 60 F₂₅₄ plates (ethyl acetate/hexane, 3:7) isolate impurities for NMR characterization .
  • Validation : Spike recovery assays (90–110%) ensure method accuracy per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione
Reactant of Route 2
4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione

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